molecular formula C19H27BrN2O4 B3040326 N,1-Di-Boc-3-(4-bromophenyl)-3-azetidinamine CAS No. 1864803-36-0

N,1-Di-Boc-3-(4-bromophenyl)-3-azetidinamine

Cat. No.: B3040326
CAS No.: 1864803-36-0
M. Wt: 427.3 g/mol
InChI Key: DYLQSUHINJTGTI-UHFFFAOYSA-N
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Description

N,1-Di-Boc-3-(4-bromophenyl)-3-azetidinamine is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromophenyl group and two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atom and the azetidine ring. The Boc groups are commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Di-Boc-3-(4-bromophenyl)-3-azetidinamine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol or an α-haloamine.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromophenyl halide and a suitable nucleophile.

    Protection with Boc Groups: The final step involves the protection of the nitrogen atom and the azetidine ring with Boc groups. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,1-Di-Boc-3-(4-bromophenyl)-3-azetidinamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Oxidation and Reduction Reactions: The azetidine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

    Deprotected Amine: The free amine form of the compound after Boc group removal.

    Oxidized and Reduced Derivatives: Different oxidation states of the azetidine ring.

Scientific Research Applications

N,1-Di-Boc-3-(4-bromophenyl)-3-azetidinamine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N,1-Di-Boc-3-(4-bromophenyl)-3-azetidinamine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes, receptors, or ion channels. The Boc protecting groups play a crucial role in modulating the compound’s reactivity and stability during synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-3-(4-bromophenyl)-3-azetidinamine: Lacks one Boc protecting group compared to N,1-Di-Boc-3-(4-bromophenyl)-3-azetidinamine.

    N,1-Di-Boc-3-phenyl-3-azetidinamine: Similar structure but without the bromine atom on the phenyl ring.

    N,1-Di-Boc-3-(4-chlorophenyl)-3-azetidinamine: Contains a chlorine atom instead of a bromine atom on the phenyl ring.

Uniqueness

This compound is unique due to the presence of both Boc protecting groups and the bromophenyl moiety. The Boc groups provide stability and protection during synthetic transformations, while the bromophenyl group offers a site for further functionalization through substitution reactions.

Properties

IUPAC Name

tert-butyl 3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BrN2O4/c1-17(2,3)25-15(23)21-19(13-7-9-14(20)10-8-13)11-22(12-19)16(24)26-18(4,5)6/h7-10H,11-12H2,1-6H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLQSUHINJTGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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